2-Phenylinosine

Overview

Description

“2-Phenylindolizine” is a chemical compound with the molecular formula C14H11N . It’s also known as “2-Phenylquinoline” with the molecular formula C15H11N .

Synthesis Analysis

A paper titled “SYNTHESIS OF 2-PHENYL INDOLE” describes a process where Acetophenone and phenyl hydrazine react in the presence of acid to get acetophenone phenylhydrazone. This undergoes Fischer indole cyclization reaction in the presence of acid to get 2-phenylindole .

Molecular Structure Analysis

The molecular structure of “2-Phenylquinoline” has an average mass of 205.255 Da and a monoisotopic mass of 205.089142 Da .

Chemical Reactions Analysis

A novel bis(pinacolato)diboron-mediated N–O bond deoxygenative route to C6 benzotriazolyl purine nucleoside derivatives has been reported. This involves the reaction of amide bonds in t-butyldimethylsilyl-protected inosine, 2′-deoxyinosine, guanosine, 2′-deoxyguanosine, and 2-phenylinosine with commercially available peptide-coupling agents .

Scientific Research Applications

Nusinersen and Spinal Muscular Atrophy

Nusinersen, a 2'-O-methoxyethyl phosphorothioate-modified antisense drug developed for treating spinal muscular atrophy, demonstrates the potential of 2-phenylinosine derivatives in genetic disorders. Nusinersen specifically alters the splicing of SMN2 pre-mRNA, increasing functional survival motor neuron protein levels deficient in spinal muscular atrophy patients. This drug displayed acceptable safety, tolerability, and encouraging clinical efficacy in a phase 2 study, paving the way for further clinical trials (Finkel et al., 2016).

2'-Beta-fluoro-2',3'-dideoxyadenosine in Anti-AIDS Drug Research

The 2'-beta-fluoro-2',3'-dideoxyadenosine (F-ddA, lodenosine), an experimental anti-AIDS drug, illustrates the role of 2-phenylinosine analogs in combating viral diseases. A specific high-performance liquid chromatography (HPLC) method for determining F-ddA in human plasma showcases the significance of these compounds in clinical studies and drug monitoring (Roth et al., 1998).

Adamantyl-Based Derivatives in Pharmaceutical Applications

Adamantyl-based compounds, which include phenyl ring substitutions, have been investigated for their acetylcholinesterase inhibitory activities, indicating potential for treating neurological disorders like Alzheimer’s disease. These compounds, including 2-phenylinosine derivatives, exhibit significant inhibition effects, underscoring their pharmaceutical importance (Kwong et al., 2017).

Molecular Imprinting for Environmental Applications

The development of molecular imprintingpolymers (MIPs) using 2-phenylinosine derivatives demonstrates their utility in environmental applications. For example, MIPs designed for the selective extraction of 2-phenylphenol, a related compound, from biological and environmental samples, highlight the potential of 2-phenylinosine in analytical and environmental chemistry. This approach aids in the detection and removal of hazardous substances, contributing to environmental safety and monitoring (Bakhtiar et al., 2019).

Controlled Release of Bioactives

The development of chitosan films containing β-cyclodextrin inclusion complexes for controlled release of bioactives, including 2-phenylinosine derivatives, has significant implications in food and pharmaceutical industries. These films enable the stable and controlled release of volatile compounds, enhancing product quality and shelf-life (Zarandona et al., 2020).

Biodegradation of Herbicides

In the context of agricultural science, studies on the biodegradation of phenylurea herbicides, chemically related to 2-phenylinosine, provide insights into the environmental fate and management of these compounds. This research is crucial for developing sustainable agricultural practices and mitigating environmental pollution (Hussain et al., 2015).

Antitumor Applications

Phenyl-substituted derivatives of 2-phenylinosine have been explored for their potential as antitumor agents. The synthesis and evaluation of such compounds, particularly for their DNA-interacting capabilities, open pathways for novel cancer therapeutics (Atwell et al., 1989).

Safety And Hazards

properties

IUPAC Name |

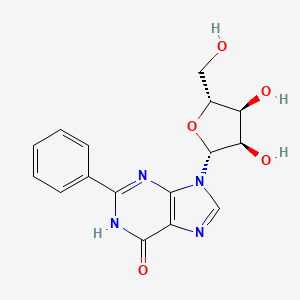

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-phenyl-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5/c21-6-9-11(22)12(23)16(25-9)20-7-17-10-14(20)18-13(19-15(10)24)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,21-23H,6H2,(H,18,19,24)/t9-,11-,12-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNBPPYCWNUUMZ-UBEDBUPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616276 | |

| Record name | 2-Phenylinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylinosine | |

CAS RN |

32447-14-6 | |

| Record name | 2-Phenylinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]quinoline](/img/structure/B3350903.png)

![2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B3350939.png)

![Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine](/img/structure/B3350945.png)

![5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-](/img/structure/B3350963.png)